molecular formula C11H14N2 B578704 1-Phenylcyclobutane-1-carboximidamide CAS No. 1260838-28-5

1-Phenylcyclobutane-1-carboximidamide

Cat. No.: B578704
CAS No.: 1260838-28-5
M. Wt: 174.247
InChI Key: IGMOSBAMSAZCBJ-UHFFFAOYSA-N
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Description

1-Phenylcyclobutane-1-carboximidamide (CAS No. 19227-11-3) is an amidine derivative characterized by a cyclobutane ring substituted with a phenyl group and a carboximidamide functional group at the 1-position. The compound’s structure combines the steric strain of the cyclobutane ring with the basicity of the amidine moiety, making it a unique scaffold in medicinal and synthetic chemistry.

Properties

IUPAC Name

1-phenylcyclobutane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOSBAMSAZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following carboximidamide derivatives, identified in , share structural similarities with 1-phenylcyclobutane-1-carboximidamide:

Compound Name CAS Number Core Structure Key Substituents
This compound 19227-11-3 Cyclobutane Phenyl, carboximidamide
1H-Indene-1-carboximidamide, 2,3-dihydro-N-hydroxy 141101-20-4 Indene Dihydro, N-hydroxy
1H-Indene-1-carboximidamide, 2,3-dihydro-N-hydroxy-6-methoxy 1260838-28-5 Indene Dihydro, N-hydroxy, 6-methoxy
1-Naphthalenecarboximidamide, 1,2,3,4-tetrahydro-5,6-dihydroxy 141101-19-1 Naphthalene Tetrahydro, 5,6-dihydroxy
Benzeneethanimidamide, α-ethyl-N-hydroxy 102035-03-0 Benzene Ethyl, N-hydroxy

Key Observations :

  • Cyclobutane vs. Aromatic Cores : The cyclobutane ring in this compound introduces significant ring strain compared to the planar indene or naphthalene cores. This strain may enhance reactivity or alter binding affinity in biological systems .
  • Functional Groups : The N-hydroxy and methoxy groups in indene derivatives (e.g., CAS 1260838-28-5) increase polarity and hydrogen-bonding capacity, whereas the phenyl group in this compound contributes to hydrophobic interactions.

Physicochemical Properties

While explicit data (e.g., solubility, pKa) for these compounds is unavailable in the provided evidence, general trends can be inferred:

  • Basicity : Amidines like this compound are more basic than carboxylic acids (e.g., 1-benzylcyclobutane-1-carboxylic acid from ) due to the resonance-stabilized amidinium ion .
  • Solubility : Hydroxy and methoxy substituents in indene/naphthalene derivatives (e.g., CAS 141101-19-1) likely improve aqueous solubility compared to the phenyl-substituted cyclobutane analog.

Stability and Reactivity Considerations

  • Cyclobutane Derivatives : The strained cyclobutane ring in this compound may lead to ring-opening reactions under thermal or acidic conditions, unlike the more stable indene or naphthalene analogs .
  • Amidine Group Reactivity : The amidine moiety can act as a nucleophile or form hydrogen bonds, contrasting with the carboxylic acid’s electrophilic character in 1-benzylcyclobutane-1-carboxylic acid .

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